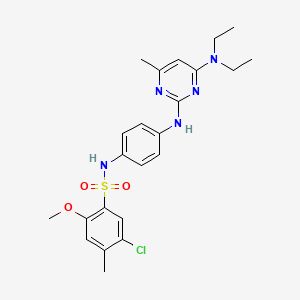

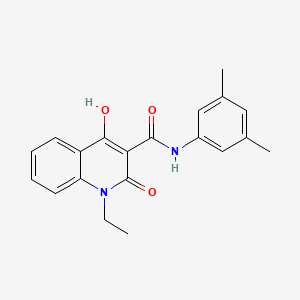

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

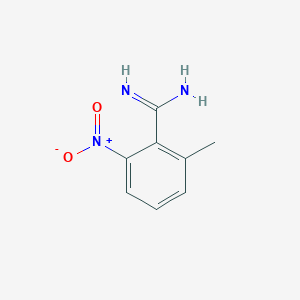

The compound “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the thioacetic acid derivative undergoes intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring .Applications De Recherche Scientifique

Medicinal Remedies

Thiadiazole derivatives are studied mainly as platforms for creating medicinal remedies . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Fluorescence Markers

These compounds are also used as fluorescence markers for medical analysis . The fluorescence properties of thiadiazole derivatives make them useful in various diagnostic procedures.

Organic Semiconductor Circuits

Thiadiazole derivatives are used as monomers for obtaining conjugated π-alternating polymers. These polymers are used for constructing organic semiconductor circuits .

Antitumor Agents

In an attempt to develop potent antitumor agents, new 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines .

Antimicrobial Activity

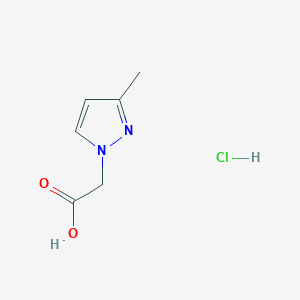

A series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity. The potential antimicrobial effect of the new compounds was observed mainly against Gram-positive bacteria .

Vitamin B1 (Thiamine)

A thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Mécanisme D'action

Target of Action

A similar compound, fezolinetant, is known to inhibit the neurokinin receptor . This receptor plays a crucial role in transmitting signals in the nervous system.

Mode of Action

Compounds with a similar structure have shown strong binding affinity and interaction with their targets . This interaction often results in changes in the target’s function, which can lead to various downstream effects.

Biochemical Pathways

Compounds with similar structures have been shown to affect growth and polysome assembly . These processes are part of larger biochemical pathways that regulate cell growth and protein synthesis.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed in the body. The compound’s predicted boiling point and density may also influence its distribution and metabolism.

Result of Action

Compounds with similar structures have been shown to stimulate growth and polysome assembly , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6OS/c1-11-15(24-20-17-11)16(23)22-8-6-21(7-9-22)14-10-12-4-2-3-5-13(12)18-19-14/h10H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQMFQDHVOPPRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)

![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2394062.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2394077.png)